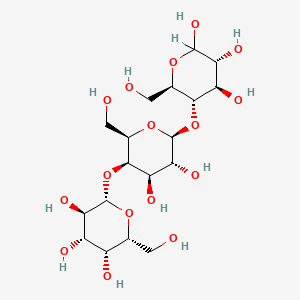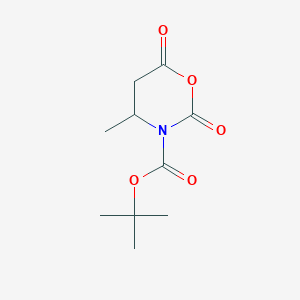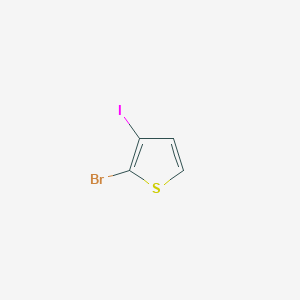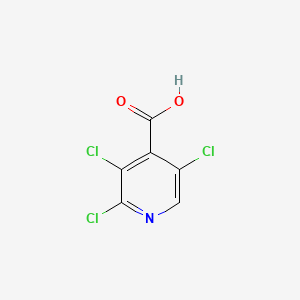![molecular formula C16H18O6 B1337536 Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone CAS No. 122640-83-9](/img/structure/B1337536.png)
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Vue d'ensemble
Description
Synthesis Analysis
Paper describes an efficient synthesis of a metabolite of Aspergillus flavus, which is a key intermediate in the synthesis of mycophenolic acid. The process involves the preparation of a benzocyclobutenol derivative and a regioselective β-scission of an alkoxyl radical. This method, while not directly synthesizing the compound , provides insight into the synthesis of complex isobenzofuran structures.
In paper , a sustainable chemical process for the synthesis of highly substituted tetrahydro-isobenzofuran-1,5-diones is reported. The process utilizes a cascade Michael-aldol reaction, which could potentially be adapted for the synthesis of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone" due to the structural similarities.
Paper discusses the enantioselective synthesis of dihydrobenzofuran derivatives using a bifunctional catalyst. This method could be relevant for introducing chirality into the synthesis of the compound .
Lastly, paper presents a method for aromatic ring synthesis via a 1,3-Michael-Claisen annulation, which could be a useful strategy for constructing the bicyclic core of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone".
Molecular Structure Analysis
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone". However, the synthetic methods described in papers - involve reactions that are likely to be relevant to the reactivity of such a compound, including Michael additions, aldol reactions, and radical scissions.
Physical and Chemical Properties Analysis
None of the provided papers directly discuss the physical and chemical properties of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone". However, based on the structural complexity and the presence of lactone functionalities, one could infer that the compound may exhibit significant biological activity, as seen with other complex lactones such as mycophenolic acid mentioned in paper . The synthesis methods described in the papers suggest that the compound may be amenable to modifications that could alter its physical and chemical properties for potential applications in pharmaceuticals, as hinted at in paper .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Aromatic Ring Synthesis
A study by Solladié et al. (1995) demonstrates the synthesis of substituted dihydrobenzofurans through a 1,3-Michael-Claisen reaction, showcasing a method for the formation of complex aromatic structures which may be related to the synthesis of compounds like Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (Solladié, Dominique Boeffel, & Maignan, 1995).
Efficient Synthesis of Related Compounds
Li et al. (2009) discuss a green and efficient synthesis method for aryl-tetrahydrodibenzo[b,i]xanthene derivatives, indicating advancements in synthesizing complex organic compounds that might share similarities with Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (Li, Baixiang Du, Xiao-Ping Xu, D. Shi, & S. Ji, 2009).
Potential Applications
Novel Macrocycle Synthesis
Research by Podda et al. (1984) describes the preparation of new macrocycles containing the diglycolyl moiety, which might have implications in creating frameworks for compounds like Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (Podda, Anchisi, Corda, Fadda, & Maccioni, 1984).
Unanticipated Formation of Novel Compounds
Breton and Martin (2018) discuss the unexpected formation of novel heterocyclic compounds during experimental procedures, highlighting the potential for discovering new properties and applications of compounds like Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (Breton & Martin, 2018).
Synthesis of Fused N-Heterocyclic Derivatives
]-1,1',3,3'-tetraone. Such methodologies expand the possibilities in the synthesis of heterocyclic compounds (Madhubabu, Shankar, G. R. Reddy, Rao, M. V. Rao, & Akula, 2016).
Structural and Spectroscopic Analysis
- Structure and Properties of Polymethine Dyes: Webster et al. (2008) conducted a detailed analysis of polymethine dyes, which might share structural similarities with Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone. Their work provides insights into the spectroscopic properties of complex organic compounds (Webster, Padilha, Honghua Hu, Przhonska, Hagan, E. W. Stryland, Bondar, Davydenko, Slominsky, & Kachkovski, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-yl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKMHUMILUWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3CCC4C(C3)C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone | |
CAS RN |
122640-83-9 | |
| Record name | Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What impact does the use of Dodecanedioic anhydride have on the properties of the resulting polyimide films?
A1: While not explicitly used in the research papers provided, Dodecanedioic anhydride, as an aliphatic dianhydride monomer, can be utilized to introduce flexibility into the polyimide backbone. This is in contrast to aromatic dianhydrides, which generally lead to more rigid structures. [, ] This increased flexibility can be advantageous for applications requiring improved toughness, processability, or solubility in common solvents.
Q2: How does the structure of Dodecanedioic anhydride compare to other dianhydrides used in the research, and what implications might these structural differences have on the final polyimide properties?
A2: Dodecanedioic anhydride possesses a linear, aliphatic structure, unlike some of the dianhydrides mentioned in the research papers, such as pyromellitic dianhydride or benzophenonetetracarboxylic dianhydride, which have aromatic rings. [] This structural difference directly influences the flexibility and conformation of the resulting polyimide chains. Polyimides synthesized with Dodecanedioic anhydride are expected to exhibit lower glass transition temperatures (Tg) and potentially different solubility profiles compared to their aromatic counterparts due to the flexible aliphatic segment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















